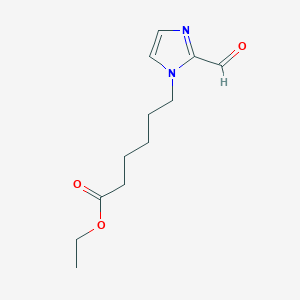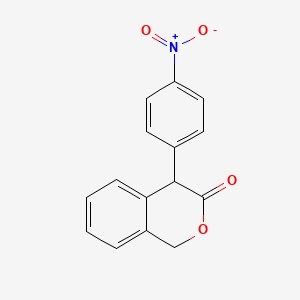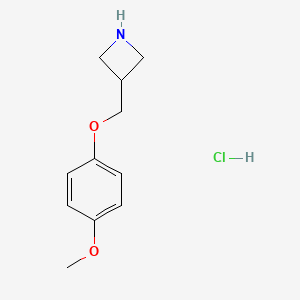
3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride: is a synthetic organic compound characterized by the presence of an azetidine ring substituted with a 4-methoxy-phenoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 3-chloro-1-propanol derivative.
Introduction of the 4-Methoxy-phenoxymethyl Group: This step involves the nucleophilic substitution reaction where the azetidine ring is reacted with 4-methoxyphenol in the presence of a base such as sodium hydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-phenoxymethyl derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of azetidine derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy-phenoxymethyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxy-phenoxymethyl)-piperidine hydrochloride
- 3-(4-Methoxy-phenoxymethyl)-pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-(4-Methoxy-phenoxymethyl)-azetidine hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The azetidine ring’s strained nature can lead to different reactivity patterns compared to piperidine or pyrrolidine derivatives, making it a valuable compound for exploring new chemical and biological spaces.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
3-[(4-methoxyphenoxy)methyl]azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-2-4-11(5-3-10)14-8-9-6-12-7-9;/h2-5,9,12H,6-8H2,1H3;1H |
Clé InChI |
FCOOKTFNCMKNHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




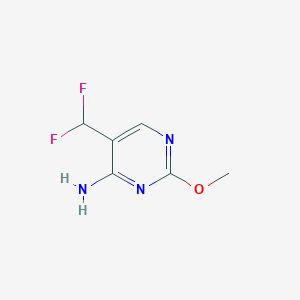
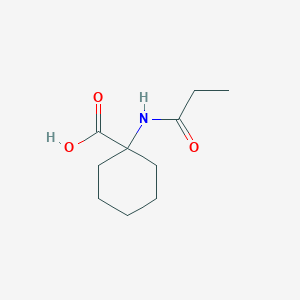
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)

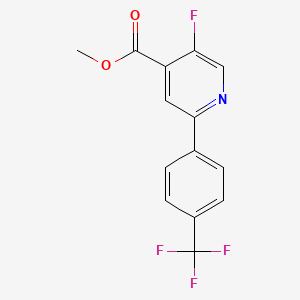

![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)
